(6-Methylpyrazin-2-yl)methanamine chemical structure and molecular weight
(6-Methylpyrazin-2-yl)methanamine chemical structure and molecular weight
This technical guide provides an in-depth analysis of (6-Methylpyrazin-2-yl)methanamine , a critical heterocyclic building block in medicinal chemistry. It details the chemical identity, physicochemical properties, synthetic methodologies, and applications of this compound in drug development.
[1][2]
Executive Summary
(6-Methylpyrazin-2-yl)methanamine is a bifunctional pyrazine derivative featuring a primary aminomethyl group at position 2 and a methyl group at position 6. It serves as a versatile pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural rigidity, combined with the hydrogen-bonding potential of the exocyclic amine and the pyrazine ring nitrogens, makes it an ideal scaffold for optimizing solubility and metabolic stability.
| Key Parameter | Data |
| CAS Number | 867007-99-6 (Free Base) |
| Alternative CAS | 2137602-55-0 (Dihydrochloride Salt) |
| IUPAC Name | (6-Methylpyrazin-2-yl)methanamine |
| Synonyms | 2-(Aminomethyl)-6-methylpyrazine; 1-(6-Methylpyrazin-2-yl)methanamine |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| SMILES | CC1=CN=CC(CN)=N1 |
Chemical Structure & Identity
Structural Analysis
The molecule consists of a 1,4-diazine (pyrazine) core substituted at the 2 and 6 positions. This specific substitution pattern is critical; it creates a meta-like relationship between the substituents, distinguishing it from the more common 5-methyl isomer.
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Pyrazine Ring: A planar, electron-deficient aromatic system. The nitrogen atoms at positions 1 and 4 act as weak hydrogen bond acceptors.
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Methanamine Group (-CH₂NH₂): Attached at C2, this group provides a primary amine that acts as a strong nucleophile and a basic center (pKa ~9.0–9.5). It serves as a key attachment point for amide coupling or reductive amination in drug synthesis.
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Methyl Group (-CH₃): Attached at C6, this group adds lipophilicity and steric bulk, potentially influencing the binding selectivity of the molecule in a protein pocket.
Isomerism Note
Researchers must distinguish this compound from its constitutional isomer, (5-methylpyrazin-2-yl)methanamine (CAS 132664-85-8). The 6-methyl isomer places the methyl group on the carbon adjacent to the other nitrogen, altering the electronic distribution and steric environment relative to the 5-methyl variant.
Visualization of Chemical Connectivity
The following diagram illustrates the connectivity and functional groups of the molecule.
Figure 1: Structural connectivity of (6-Methylpyrazin-2-yl)methanamine showing the 2,6-substitution pattern.
Physicochemical Properties[5][6][7]
Understanding the physicochemical profile is essential for handling and formulation.
| Property | Value / Description | Note |
| Molecular Weight | 123.16 g/mol | Monoisotopic Mass: 123.0796 |
| Physical State | Liquid or Low-melting Solid | Often supplied as HCl salt (Solid) |
| LogP (Predicted) | ~ -0.3 to 0.2 | Highly polar due to primary amine |
| pKa (Amine) | ~ 8.8 - 9.2 | Primary aliphatic amine (Dominant basicity) |
| pKa (Pyrazine) | ~ 0.6 | Very weak base |
| Solubility | High in Water, DMSO, Methanol | Free base is soluble in organic solvents |
| H-Bond Donors | 2 | (-NH₂) |
| H-Bond Acceptors | 3 | (2 Ring N, 1 Amine N) |
Synthetic Pathways
The synthesis of (6-Methylpyrazin-2-yl)methanamine typically proceeds via the reduction of the corresponding nitrile precursor. This method is preferred for its scalability and the avoidance of harsh alkylation conditions that could lead to poly-alkylation.
Primary Route: Nitrile Reduction
Precursor: 6-Methylpyrazine-2-carbonitrile.
Protocol Overview:
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Starting Material: 6-Methylpyrazine-2-carbonitrile is dissolved in a polar solvent (e.g., Methanol or Ethanol).
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Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).
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Reagent: Hydrogen gas (H₂) or a hydride source (e.g., LiAlH₄ in THF).
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Conditions: The reaction is stirred under H₂ pressure (balloon or autoclave) until TLC/LCMS indicates consumption of the nitrile.
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Workup: Filtration of the catalyst and removal of solvent. The amine is often converted to the hydrochloride salt for stability.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway via catalytic hydrogenation of the nitrile precursor.
Applications in Drug Discovery[11]
(6-Methylpyrazin-2-yl)methanamine is a valuable "fragment" in modern drug design.
Pharmacophore Features
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Linker Capability: The methanamine unit acts as a flexible linker, allowing the pyrazine headgroup to orient into specific hydrophobic pockets while the amine forms salt bridges or hydrogen bonds with residues like Aspartate or Glutamate.
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Solubility Enhancer: The introduction of the basic amine and the polar pyrazine ring significantly lowers the LogP of lipophilic drug scaffolds, improving aqueous solubility and oral bioavailability.
Target Classes
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Kinase Inhibitors: Used to target the ATP-binding hinge region. The pyrazine nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge.
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Stearoyl-CoA Desaturase (SCD) Inhibitors: Patent literature (e.g., CN102007123A) identifies this scaffold in the development of heterocyclic inhibitors for metabolic diseases.
Safety & Handling
Signal Word: Warning / Danger (depending on salt form).
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Hazards:
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Skin/Eye Irritation: The free base is a primary amine and can cause chemical burns or severe irritation.
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Corrosive: High concentrations may be corrosive to mucous membranes.
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Storage:
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Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator at 2-8°C.
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Air Sensitive: The free amine may absorb CO₂ from the air (forming carbamates). Store under inert gas (Nitrogen/Argon).
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References
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BLD Pharmatech. (6-Methylpyrazin-2-yl)methanamine Product Page (CAS 867007-99-6). Retrieved from
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PubChem. 2-Methylpyrazine (Related Structure & Properties). National Library of Medicine. Retrieved from
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Google Patents. CN102007123A - Heterocyclic inhibitors of Stearoyl-CoA desaturase. Retrieved from
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ChemicalBook. Product List for Pyrazine Methanamine Derivatives. Retrieved from
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BenchChem. Spectroscopic analysis of pyrazine-2-carbonitrile derivatives. Retrieved from
Figure 1. Structure and numbering of (6-Methylpyrazin-2-yl)methanamine.
